molecular formula C8H6BrNS B1274153 5-Bromo-2-methylbenzothiazole CAS No. 63837-11-6

5-Bromo-2-methylbenzothiazole

Cat. No.: B1274153
CAS No.: 63837-11-6
M. Wt: 228.11 g/mol
InChI Key: OLQKNZNXLBILDD-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzothiazole: is a heterocyclic compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol . It is characterized by a benzothiazole ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-methylbenzothiazole involves the bromination of 2-methylbenzothiazole. This can be achieved by reacting 2-methylbenzothiazole with bromine in the presence of a suitable solvent such as acetic acid . Another method involves the diazotization of 2-methyl-5-aminobenzothiazole followed by bromination using copper(I) bromide in hydrobromic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-methylbenzothiazole is used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the synthesis of heterocyclic compounds and as a precursor in the development of pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial and anticancer agents. These derivatives are studied for their ability to inhibit specific enzymes and proteins involved in disease pathways .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the development of materials with specific electronic and optical properties .

Mechanism of Action

Comparison with Similar Compounds

Comparison: 5-Bromo-2-methylbenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Bromo-1,3-benzoxazole, it has a sulfur atom in the ring, which can influence its reactivity and interaction with biological targets. The presence of a methyl group at the 2-position also differentiates it from other bromobenzothiazole derivatives, affecting its steric and electronic properties .

Properties

IUPAC Name

5-bromo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQKNZNXLBILDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70980481
Record name 5-Bromo-2-methyl-1,3-benzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63837-11-6
Record name 5-Bromo-2-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63837-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Bromo-2-methylbenzothiazole
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Record name 5-Bromo-2-methyl-1,3-benzothiazole
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Record name 5-bromo-2-methylbenzothiazole
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Synthesis routes and methods

Procedure details

Sodium nitrite (0.9 g, 13 mmol) was added portionwise to a suspension of 2-methyl-5-aminobenzothiazole dihydrochloride (2.0 g, 8 mmol) in hydrobromic acid (24 ml) at 0° C. The resulting mixture was added dropwise to a solution of copper(I) bromide (4.0 g, 14 mmol) in hydrobromic acid (50 ml) at 0° C. After stirring at 0° C. for 2 hours, water was added. The reaction mixture was basified to pH 9 using aqueous ammonium hydroxide and was extracted with ethyl acetate. The combined organic layers were dried over magnesium sulfate to give 2-methyl-5-bromobenzothiazole (1.0 g, 52%, 82% AUC GC) after chromatography (9:1 heptane/ethyl acetate): 1H NMR (300 MHz, DMSO-d6) δ 8.12 (d, J=1.8 Hz, 8.02 (dd, 1H) J=8.4, 1.5 Hz, 1H), 7.56 (dd, J=8.7, 2.1 Hz, 1H), 2.81 (s, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
4 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were used to characterize the structure of 5-Bromo-2-methylbenzothiazole in the study?

A1: The research paper specifically mentions the use of vibrational spectroscopy (likely including Infrared and Raman), NMR (Nuclear Magnetic Resonance) spectroscopy, and UV-Visible spectroscopy to characterize the structure of this compound []. These techniques provide complementary information about the molecule's vibrational frequencies, nuclear spin properties, and electronic transitions, respectively, allowing for a comprehensive structural analysis.

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